2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
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Overview
Description
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves the following steps:
Formation of 5-Phenyl-1,3,4-oxadiazole: This can be achieved by the cyclization of an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thioether is reacted with 2,4,6-trichlorophenyl acetic acid or its derivative to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would vary accordingly.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole derivatives: Known for their diverse biological activities.
Thioether-containing compounds: Often studied for their potential therapeutic applications.
Trichlorophenyl acetamide derivatives: Investigated for their pesticidal and herbicidal properties.
Uniqueness
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is unique due to the combination of its structural features, which may confer specific biological activities or chemical properties not found in other compounds.
Properties
Molecular Formula |
C16H10Cl3N3O2S |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C16H10Cl3N3O2S/c17-10-6-11(18)14(12(19)7-10)20-13(23)8-25-16-22-21-15(24-16)9-4-2-1-3-5-9/h1-7H,8H2,(H,20,23) |
InChI Key |
VKWBDYAQWLOBSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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